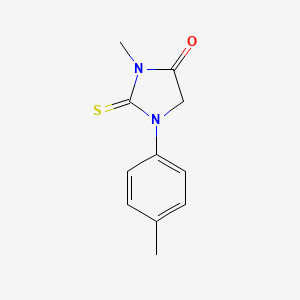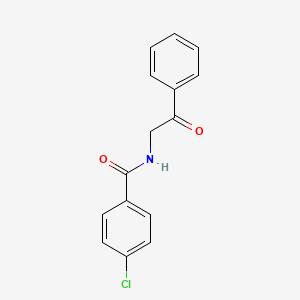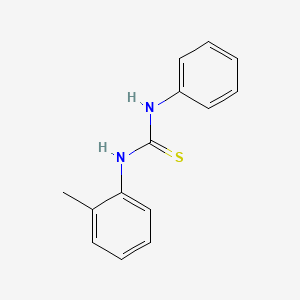
1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine, also known as BPP5a, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP5a belongs to the class of pyrazole-based compounds, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory cytokines. By inhibiting COX-2, this compound reduces inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models, making it a potential therapeutic agent for the treatment of inflammatory and painful conditions. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Advantages and Limitations for Lab Experiments
The synthesis of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is relatively straightforward and can be easily scaled up, making it suitable for large-scale production. Additionally, this compound has been shown to possess various biological activities, making it a versatile compound for scientific research. However, the limitations of this compound include its potential toxicity and lack of selectivity, which may limit its use in humans.
Future Directions
For research include the development of more selective analogs of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine, the investigation of its potential use in combination with other drugs, and the determination of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound as a tool compound for the investigation of COX-2 inhibition and apoptosis induction may lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromoacetophenone hydrazone. The hydrazone is then reacted with methyl isobutyl ketone and aniline in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further scientific research.
Scientific Research Applications
1-(4-bromophenyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess analgesic properties by reducing pain sensitivity in animal models. Furthermore, this compound has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-N-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-12-11-16(18-14-5-3-2-4-6-14)20(19-12)15-9-7-13(17)8-10-15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLWGBFNRNZZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)


![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)

![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)


